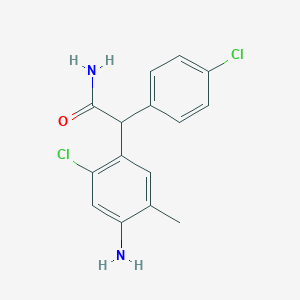

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIICLHCTBGREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-methylbenzoic acid with 4-chlorobenzylamine under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of this compound in anticancer therapies. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, derivatives of this compound have shown promising results against HepG2 liver cancer cells, suggesting that modifications to the structure can enhance antitumor effects .

- Molecular docking studies indicate that this compound can bind effectively to specific protein targets involved in cancer progression, which supports its role as a lead compound in drug design .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from simpler aromatic compounds. A notable method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| One-pot synthesis | Condensation and reduction | High |

Case Studies

-

Case Study on Anticancer Efficacy :

- In a systematic study published in MDPI, various derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines including HepG2 and MCF-7. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Activity Assessment :

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Pyridine-Containing Acetamides

Example :

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ).

- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, ).

Key Differences :

- Structure: Incorporation of pyridine or thienopyridine rings instead of dual chlorophenyl groups.

- Activity: Exhibits higher insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a neonicotinoid insecticide .

- Mechanism: Pyridine moieties enhance binding to insect nicotinic acetylcholine receptors, whereas the target compound’s anthelmintic action relies on ionophoric disruption .

Table 1 : Select Properties of Pyridine-Based vs. Target Acetamide

| Property | Target Compound | Compound 2 |

|---|---|---|

| Molecular Weight | 291.18 | ~500 (estimated) |

| LogP | 4.12 | Higher (lipophilic) |

| Primary Application | Anthelmintic | Insecticidal |

| Bioactivity (EC₅₀) | N/A | <1 ppm vs. aphids |

Example :

- WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide .

- Compound 602: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide .

Key Differences :

- Structure: Phenoxyacetamide backbone with triazole or pyridyl substituents.

- Activity : Acts as plant growth regulators by mimicking auxin signaling, unlike the target compound’s antiparasitic role .

- Solubility : Higher aqueous solubility due to polar triazole/pyridyl groups, enhancing foliar absorption in plants.

Thiazolidinone and Triazole Derivatives

Examples :

- 2-(4-chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl-acetamide ().

- 2-((4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide ().

Key Differences :

Isoindolinyl and Sulfamoyl Acetamides

Examples :

Key Differences :

- Structure : Isoindoline or sulfamoyl groups enhance interaction with histone deacetylases (HDACs) or enzyme active sites .

- Application : HDAC inhibitors for cancer therapy , differing from the target’s antiparasitic use .

- Synthesis : Utilizes HATU-mediated coupling reactions, which are more complex than the target’s synthetic pathway .

Structural-Activity Relationship (SAR) Insights

- Chlorophenyl Groups : Present in both the target and pyridine-based compounds, these groups enhance lipophilicity and target binding via hydrophobic interactions .

- Amino and Methyl Substituents: In the target compound, the 4-amino-2-chloro-5-methylphenyl group likely improves metabolic stability compared to non-methylated analogs .

- Heterocyclic Moieties: Pyridine, triazole, or thiazolidinone rings diversify biological activity by enabling interactions with receptors beyond ion channels (e.g., enzymes, plant hormones) .

Biological Activity

The compound 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide , also known by its CAS number 61437-85-2, is a synthetic organic compound with notable biological activities. This article focuses on its biological activity, including antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.18 g/mol |

| Melting Point | 150.5 °C |

| Boiling Point | Estimated at 444.03 °C |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate activity against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or interfere with protein synthesis.

- Minimum Inhibitory Concentration (MIC) : In a study evaluating related compounds, MIC values ranged from against E. coli to against C. albicans, indicating potent activity .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida species. The antifungal activity is typically measured through zone of inhibition assays or MIC determinations.

- Research Findings : A study reported that certain derivatives exhibited MIC values ranging from to against C. albicans .

Case Studies

- Study on Structural Activity Relationship (SAR) : An investigation into various alkaloid derivatives revealed that modifications on the phenyl rings significantly impacted their antibacterial and antifungal activities. For example, the introduction of electron-withdrawing groups enhanced the activity against both bacterial and fungal strains .

- Clinical Implications : The potential use of these compounds in treating infections caused by resistant bacterial strains has been highlighted in recent literature, emphasizing the need for further clinical studies to validate their efficacy in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.